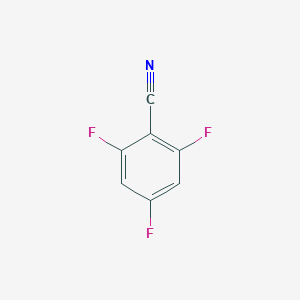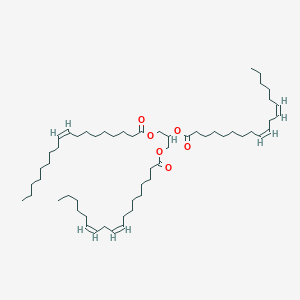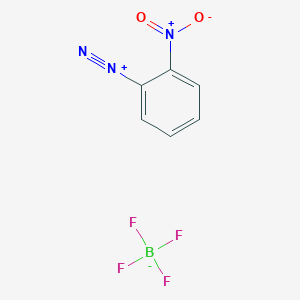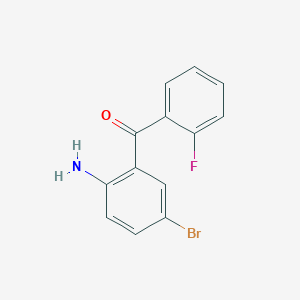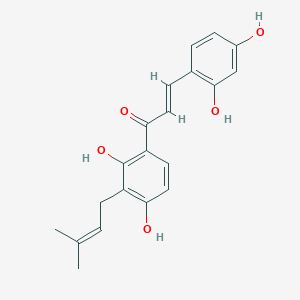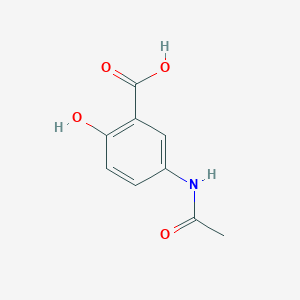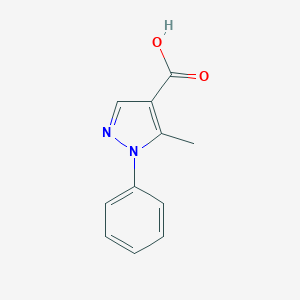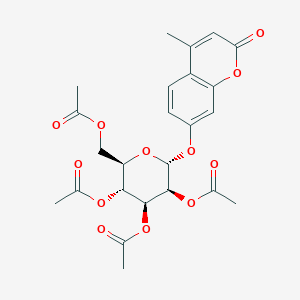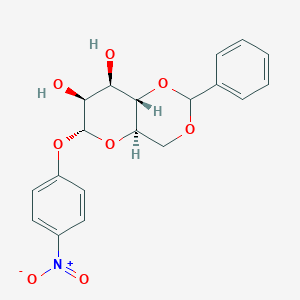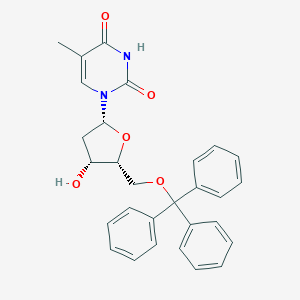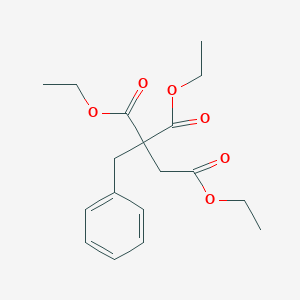
Triethyl 3-phenyl-1,2,2-propanetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 3-phenyl-1,2,2-propanetricarboxylate, also known as triethyl 3-phenylpropanoate, is an organic compound with the formula C9H14O4. It is a colorless liquid with a mild odor and is slightly soluble in water. Triethyl 3-phenyl-1,2,2-propanetricarboxylate is a versatile compound used in a variety of chemical reactions, including synthesis, catalysis, and biochemistry. It is also used as an intermediate in the production of various pharmaceuticals, fragrances, and other compounds.
Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach and is paired with a Matteson–CH2–homologation. The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Indolizidine
The protodeboronation process using this compound was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of New Antitubulin Agents
This compound is used in the synthesis of new antitubulin agents. These agents inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
Inhibition of Tubulin Polymerization
The compound is used to inhibit tubulin polymerization, which leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
5. Induction of Apoptosis in Cancer Cells The compound is very effective in the induction of apoptosis in a dose-dependent manner. Interestingly, these derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .
Synthesis of 4,5,6,7-Tetrahydrothieno [2,3-c]pyridine Derivatives
The compound is used in the synthesis of 4,5,6,7-tetrahydrothieno [2,3-c]pyridine derivatives .
Propiedades
IUPAC Name |
triethyl 1-benzylethane-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-4-22-15(19)13-18(16(20)23-5-2,17(21)24-6-3)12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNRGCZUORVKJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340304 |
Source


|
| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |
CAS RN |
16515-84-7 |
Source


|
| Record name | Triethyl 3-phenyl-1,2,2-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

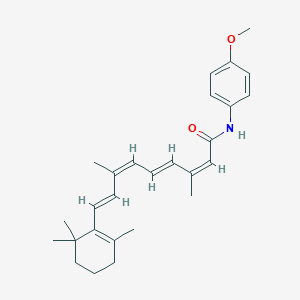
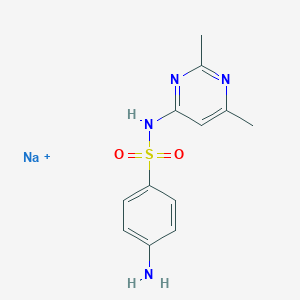
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
